(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride
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Overview
Description
(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride is a chiral compound with a pyridine ring attached to an amino alcohol moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine-2-carboxaldehyde and a chiral amine.
Reductive Amination: The pyridine-2-carboxaldehyde undergoes reductive amination with the chiral amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The resulting amino alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different pharmacological properties.
Scientific Research Applications
(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino alcohol moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethanol: Lacks the amino group, resulting in different chemical properties and biological activities.
2-Amino-2-(pyridin-3-yl)ethanol: The position of the pyridine ring nitrogen is different, leading to variations in reactivity and biological effects.
2-Amino-2-(pyridin-4-yl)ethanol: Similar to the above, the position of the nitrogen affects its properties.
Uniqueness
(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride is unique due to its specific chiral center and the position of the pyridine nitrogen, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-amino-2-pyridin-2-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-6(5-10)7-3-1-2-4-9-7;/h1-4,6,10H,5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEYKSBZCYPJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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